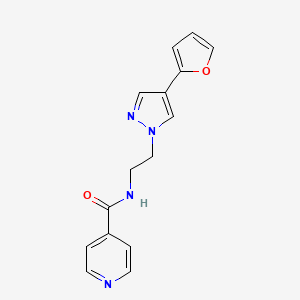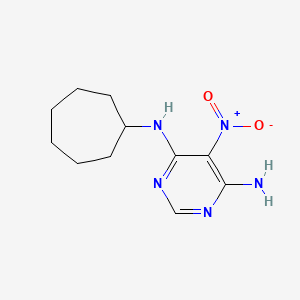![molecular formula C17H25N5O4 B2743784 methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate CAS No. 838904-03-3](/img/structure/B2743784.png)
methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not available in the current literature .Applications De Recherche Scientifique
Organosilicon-Mediated Regioselective Acetylation of Carbohydrates
Organosilicon compounds, such as methyl trimethoxysilane or dimethyl dimethoxysilane, have been utilized to form cyclic 1,3,2-dioxasilolane or 1,3,2-dioxasilinane intermediates. These intermediates undergo regioselective acetylation by adding acetic anhydride or acetyl chloride under mild conditions. This method exhibits high regioselectivity, aligning with organotin-mediated schemes and demonstrating the utility in carbohydrate chemistry for protecting vicinal- and 1,3-diols efficiently (Zhou, Ramström, & Dong, 2012).
Study of Aminoxyls Reaction with Dioxiranes
Research into the reaction dynamics between aminoxyls and dioxiranes, particularly involving compounds like dimethyldioxirane and methyl(trifluoromethyl)dioxirane, has provided insights into free-radical mechanisms. These studies highlight the production of methoxyamine derivatives through radical decomposition, offering valuable data on the interactions between different organic compounds and the potential for synthesizing novel organic molecules (Dinoi et al., 1998).
Diels-Alder Reaction in Synthesizing Trichothecene Precursors
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, has been applied to create potential trichothecene precursors. Through regio- and stereo-selective cycloadditions, researchers have synthesized complex cyclic structures, demonstrating the versatility of organic synthesis techniques in creating compounds with significant structural similarities to natural products (Banks et al., 1981).
Asymmetric Catalysis in Organic Synthesis
Asymmetric catalysis using copper(I) with aminoindanol-derived bisoxazolidine ligands has shown effectiveness in the Henry reaction. This methodology allows for the enantioselective synthesis of nitroaldol products, illustrating the potential for creating chiral compounds with high yields and enantiomeric excesses. Such reactions are foundational in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific optical activities (Spangler & Wolf, 2009).
Thermochemistry of Methylpiperidines
Investigations into the thermochemistry of methylpiperidines have provided crucial data on the stability and conformational behaviors of piperidine rings influenced by methyl groups. Understanding the enthalpies of formation for various methylpiperidines enriches the knowledge base regarding the energetic aspects of organic molecules, influencing their reactivity and stability (Ribeiro da Silva et al., 2006).
Orientations Futures
The future directions for research on “methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would require extensive laboratory work and collaboration among researchers in the field .
Propriétés
IUPAC Name |
methyl 2-[1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-11-7-5-6-8-21(11)9-12-18-15-14(22(12)10-13(23)26-4)16(24)20(3)17(25)19(15)2/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTKEQMTCDOEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC3=C(N2CC(=O)OC)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2743701.png)

![2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2743706.png)
![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2743708.png)
![N-(4-ethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2743710.png)


![6-[2-(2-Ethylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2743716.png)
![5-[(2-Ethoxyphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2743718.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2743719.png)
![N-(2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2743721.png)
![7-O-Tert-butyl 1-O-ethyl 3-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate](/img/structure/B2743722.png)
![Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2743723.png)

